Methyl 7-bromo-3-cyanoquinoline-2-carboxylate
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Overview
Description
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H7BrN2O2 and a molecular weight of 291.10 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-cyanoquinoline-2-carboxylate typically involves the bromination of 3-cyanoquinoline-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The quinoline ring can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction: Products include amine derivatives.
Oxidation: Products include quinoline N-oxides.
Scientific Research Applications
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. This interaction can modulate biological pathways, leading to its observed effects. The bromine and cyano groups may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-3-cyanoquinoline-2-carboxylate
- Methyl 7-fluoro-3-cyanoquinoline-2-carboxylate
- Methyl 7-iodo-3-cyanoquinoline-2-carboxylate
Uniqueness
Methyl 7-bromo-3-cyanoquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H7BrN2O2 |
---|---|
Molecular Weight |
291.10 g/mol |
IUPAC Name |
methyl 7-bromo-3-cyanoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H7BrN2O2/c1-17-12(16)11-8(6-14)4-7-2-3-9(13)5-10(7)15-11/h2-5H,1H3 |
InChI Key |
SSVCXXJWYVDTME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)C#N |
Origin of Product |
United States |
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